molecular formula C10H9N3O3S B14876256 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide

5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14876256
M. Wt: 251.26 g/mol
InChI Key: BZLFCWJATBALOE-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide is a chemical compound with a complex structure that includes a methoxy group, a thiazole ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the methoxy group and the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The methoxy and thiazole groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is investigated for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyridine-2-carboxamide
  • 5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide

Uniqueness

Compared to similar compounds, 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide stands out due to its specific structural features and the unique combination of functional groups

Properties

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-2-carboxamide

InChI

InChI=1S/C10H9N3O3S/c1-16-8-5-12-6(4-7(8)14)9(15)13-10-11-2-3-17-10/h2-5H,1H3,(H,12,14)(H,11,13,15)

InChI Key

BZLFCWJATBALOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=NC=CS2

Origin of Product

United States

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